Sustained Tumor Suppression After Discontinuation vs ATRA
In a direct head-to-head comparison in the mouse skin two-stage chemical carcinogenesis model, topically applied 4-MPR, 4-HPR, and all-trans-retinoic acid (ATRA) all suppressed tumor formation. However, only the tumor-suppressive effects of 4-MPR and 4-HPR were sustained after treatment discontinuation, whereas the effect of ATRA was not maintained [1]. Microarray-based gene expression analysis revealed a high degree of coincidence between genes regulated by 4-MPR and 4-HPR, suggesting they act through the same retinoid receptor-independent mechanism(s) [1].
| Evidence Dimension | Tumor suppression sustainability after treatment discontinuation |
|---|---|
| Target Compound Data | Sustained tumor suppression after discontinuation |
| Comparator Or Baseline | ATRA: Tumor suppression not sustained after discontinuation |
| Quantified Difference | Qualitative difference in sustainability (yes vs. no) |
| Conditions | Mouse skin two-stage chemical carcinogenesis model; topical application of retinoids |
Why This Matters
This sustained efficacy property makes 4-MPR a superior candidate for intermittent dosing chemoprevention regimens, reducing cumulative toxicity while maintaining protective effects.
- [1] Xu H, Cheepala S, McCauley L, Coombes K, Xiao L, Fischer SM, Clifford JL. Chemoprevention of skin carcinogenesis by phenylretinamides: retinoid receptor-independent tumor suppression. Clin Cancer Res. 2006;12(3 Pt 1):969-979. doi:10.1158/1078-0432.CCR-05-1648 View Source
